(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid

Overview

Description

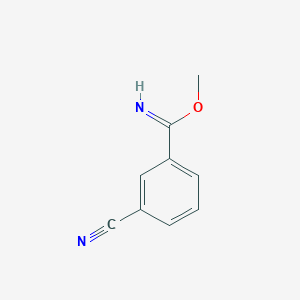

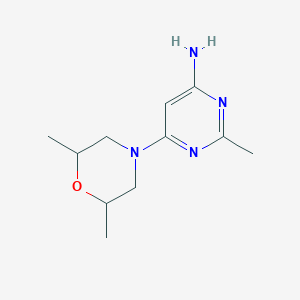

“(5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C11H15BFNO3 and an average mass of 239.051 Da .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of reagents like phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but a radical approach has been reported for 1°, 2°, and 3° alkyl boronic esters . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a fluorine atom and a morpholinomethyl group. The boronic acid moiety is attached to the carbon atom bearing the morpholinomethyl group .Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . The susceptibility of boronic pinacol esters to hydrolysis at physiological pH has also been studied .Scientific Research Applications

Fluorescence Studies and Sensing Applications

Fluorophore conjugated boronic acids, including derivatives similar to (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid, are used in fluorescence studies for detecting various substances. One study highlights the use of boronic acid derivatives in fluorescence quenching studies, revealing their utility in understanding molecular interactions and the role of different conformers in fluorescence response mechanisms (Geethanjali et al., 2015). Another research focuses on a pH-responsive fluorescence probe based on a morpholinomethyl phenyl boronic acid derivative for sensitive detection of trace-level organophosphorus pesticides in fruit juices, showing its potential in environmental monitoring and food safety (Zhao et al., 2021).

Organic Synthesis and Material Science

Boronic Acid in Sensing and Binding

The interaction between boronic acids and sugars is a foundation for designing sensors and understanding binding affinities. Studies on the binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and various sugars underscore the role of structural changes in sugars on binding affinity, providing insights into the design of more efficient sensing materials (Bhavya et al., 2016). Another research discusses the structural-functional relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, illustrating the impact of boronic acid structure on optical properties and saccharide recognition (Mu et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (5-Fluoro-2-(morpholinomethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound, being an organoboron reagent, is relatively stable, readily prepared, and generally environmentally benign .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, which this compound participates in, affects the carbon–carbon bond formation pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that boronic acids and their esters, such as this compound, are only marginally stable in water . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would be influenced by this characteristic.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, where the compound serves as a source of a phenyl group .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability would be influenced by the pH of the environment .

Properties

IUPAC Name |

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWPZMOTDLWIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)

![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)